N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide is a complex organic compound that features a unique combination of functional groups, including nitro, trifluoromethyl, thioether, triazole, and trichloroacrylamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring, followed by the introduction of the nitro and trifluoromethyl groups. The final step involves the formation of the trichloroacrylamide moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The trifluoromethyl and trichloroacrylamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while nucleophilic substitution can lead to the formation of various substituted derivatives .
Scientific Research Applications
N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anti-inflammatory agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, with target proteins. The triazole ring can also form coordination complexes with metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine: Shares similar functional groups but differs in the substitution pattern and overall structure.
[(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: Contains a triazole ring and nitro group but has different substituents and overall structure.
Uniqueness
N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
4728-29-4 |
---|---|
Molecular Formula |
C12H5Cl3F3N5O3S |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
2,3,3-trichloro-N-[3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-yl]prop-2-enamide |
InChI |
InChI=1S/C12H5Cl3F3N5O3S/c13-7(8(14)15)9(24)19-10-20-11(22-21-10)27-6-2-1-4(12(16,17)18)3-5(6)23(25)26/h1-3H,(H2,19,20,21,22,24) |
InChI Key |
WNSPOSBKCBSVMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SC2=NNC(=N2)NC(=O)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.